molecular formula C9H17ClO B1295747 3,5,5-Trimethylhexanoyl chloride CAS No. 36727-29-4

3,5,5-Trimethylhexanoyl chloride

Cat. No. B1295747
CAS RN: 36727-29-4
M. Wt: 176.68 g/mol
InChI Key: GEKPNPPFAYJZRD-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhexanoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and methodologies that could be relevant to the synthesis and analysis of 3,5,5-Trimethylhexanoyl chloride are mentioned. For instance, trimethyltin chloride is a key starting material in the synthesis of various organotin derivatives and has been studied extensively . Similarly, 3,5,5-trimethyl-1-hexanol is a fragrance ingredient structurally related to the compound of interest, as it is a branched chain saturated alcohol .

Synthesis Analysis

The synthesis of related compounds such as trimethyltin derivatives starts with trimethyltin chloride, which is commercially available and has been the subject of extensive spectroscopic and physical studies . The synthesis of 3,5,5-trimethylhexanoyl chloride could potentially involve similar starting materials or methodologies. Additionally, the synthesis of complex organometallic compounds, as seen in the mercuriation of 3,4,5-trimethoxybenzoic acid, involves multiple steps and specific reagents like benzyltriphenylphosphonium chloride .

Molecular Structure Analysis

The molecular structure of trimethyltin(IV) chloride has been determined using X-ray crystallography, revealing a one-dimensional polymer with chlorine bridges and a distorted trigonal bipyramidal geometry at tin . This information is valuable for understanding the potential molecular structure of 3,5,5-Trimethylhexanoyl chloride, as it may exhibit similar structural features due to the presence of chlorine and the potential for polymerization.

Chemical Reactions Analysis

The reactivity of organotin and organosilicon compounds provides insight into the types of chemical reactions that 3,5,5-Trimethylhexanoyl chloride might undergo. For example, 1-(Trimethylsilyl)allyl chloride reacts with organocopper compounds to yield terminal alkenylsilanes . Trimethylsilyl chloride is also used as a Lewis acid in one-pot synthesis reactions . These examples suggest that 3,5,5-Trimethylhexanoyl chloride could participate in various organic transformations, including those involving metal-mediated reactions or Lewis acid catalysis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,5,5-Trimethylhexanoyl chloride are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the toxicological and dermatological properties of 3,5,5-trimethyl-1-hexanol have been reviewed, indicating the importance of such assessments for fragrance ingredients . The physical properties such as melting points, boiling points, and solubility of 3,5,5-Trimethylhexanoyl chloride could be inferred from similar compounds within the same chemical family.

Scientific Research Applications

Polymer Synthesis

3,5,5-Trimethylhexanoyl chloride is utilized in the synthesis of novel polymers. For instance, it's used in the production of photoactive poly(amide-imide) via microwave irradiation, which has shown moderate thermal stability and unique fluorescence properties (Khoee & Zamani, 2007). Additionally, it plays a role in creating hyperbranched polyesters with controlled molecular weights and varied solubility and thermal properties (Wooley, Hawker, Lee, & Fréchet, 1994).

Metabolism Research

In metabolism studies, 3,5,5-trimethylhexanoyl chloride derivatives, like TMH-ferrocene, are used to understand iron metabolism and loading patterns in experimental systems, closely mimicking human diseases like hemochromatosis (Cable & Isom, 1999).

Surface Tension Studies

This compound is also significant in studying the adsorption mechanisms of surfactants in water. Research has shown that derivatives of 3,5,5-trimethylhexanoyl chloride, like 3,5,5-trimethyl-1-hexanol, effectively reduce the surface tension of water, impacting the performance of absorption chillers (Lonardi & Luke, 2019).

Neurotoxicity Studies

3,5,5-Trimethylhexanoyl chloride is also important in neurotoxicity research. Trimethyltin chloride, a derivative, is used to study neurotoxic effects, particularly in the hippocampus, and its impact on autophagic flux and lysosomal function (Liu et al., 2020).

Atmospheric Chemistry

In atmospheric chemistry, similar compounds like trimethyltin chloride are studied for their role in forming polymers and their behavior in different environmental conditions (Hossain et al., 1979).

Organocatalysis Research

It also finds application in organocatalysis research. For example, trimethylsilyl chloride, a related compound, is effective in synthesizing 3,4-dihydropyrimidin-2(1H)-ones, demonstrating its utility in organic synthesis (Zhu, Pan, & Huang, 2004).

Safety And Hazards

3,5,5-Trimethylhexanoyl chloride is classified as Acute Tox. 1 Inhalation - Acute Tox. 4 Oral - Aquatic Chronic 3 - Met. Corr. 1 - Skin Corr. 1A - Skin Sens. 1 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

3,5,5-Trimethylhexanoyl chloride is used in the manufacturing of organic peroxides, pharmaceuticals, crop protection agents, pesticides, and dyes . It is also used in the synthesis of barbituric acid analogs . Future research may focus on improving the synthesis process and exploring new applications of this compound .

properties

IUPAC Name

3,5,5-trimethylhexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKPNPPFAYJZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)Cl)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049284
Record name 3,5,5-Trimethylhexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoyl chloride, 3,5,5-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3,5,5-Trimethylhexanoyl chloride

CAS RN

36727-29-4
Record name 3,5,5-Trimethylhexanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36727-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,5,5-Trimethylhexanoyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoyl chloride, 3,5,5-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5,5-Trimethylhexanoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,5-trimethylhexanoyl chloride
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Record name 3,5,5-TRIMETHYLHEXANOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
N Wang, Y **, T Huang, J Zhou, Y Zhang… - Journal of the Taiwan …, 2022 - Elsevier
Background The combination of flow chemistry and microreactor technology is emerging in the modern chemical industry. It can link chemical engineering, organic synthesis, and green …
Number of citations: 2 www.sciencedirect.com
P Nielsen, HC Heinrich - Biochemical pharmacology, 1993 - Elsevier
The feeding of diets enriched with (3,5,5-trimethylhexanoyl)ferrocene (TMH-ferrocene) has been shown recently to produce a severe experimental iron overload in rats and has been …
Number of citations: 55 www.sciencedirect.com
JR Connor, EA Malecki, EE Cable, HC Isom - Biological trace element …, 2002 - Springer
Mismanagement of intracellular iron is a key pathological feature of many neurodegenerative diseases. Our long-term goal is to use animal models to investigate the mechanisms of …
Number of citations: 23 link.springer.com
S **a, T Yang, J Xu, Z Chen - Chemical Engineering Science, 2023 - Elsevier
Di-(3,5,5-trimethylhexanoyl) peroxide (TMHP) is a low-temperature diacyl peroxide in liquid form, which is widely used as an initiator for the polymerization of vinyl monomers, especially …
Number of citations: 0 www.sciencedirect.com
A Braumann, U Wulfhekel, J Düllmann… - Cells Tissues …, 1992 - karger.com
Iron-deficient female Wistar rats were fed a diet which contained 0.5% 3,5,5-trimethylhexanoyl (TMH)-ferrocene over a 57-week period. The state of iron deficiency was characterized by …
Number of citations: 11 karger.com
DG Peters, AN Pollack, KC Cheng, D Sun, T Saido… - Metallomics, 2018 - academic.oup.com
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized pathologically by amyloid beta (Aβ) deposition, microgliosis, and iron dyshomeostasis. Increased …
Number of citations: 31 academic.oup.com
A Cornille, M Blain, R Auvergne, B Andrioletti… - Polymer …, 2017 - pubs.rsc.org
In recent years, intensive research and development have been carried out for the synthesis of isocyanate free polyurethanes from the reaction between five-membered cyclic …
Number of citations: 118 pubs.rsc.org
K Ohto, S Nakashima, Y Tanaka… - Key Engineering …, 2021 - Trans Tech Publ
Bis(phenyl hydrogen phosphonato)-1-hydroxy-3,5,5-trimethylheptane has been prepared to investigate extraction behavior of a series of trivalent rare earth metal ions. This …
Number of citations: 3 www.scientific.net
L Fritzsche, A Knorr - Journal of hazardous materials, 2009 - Elsevier
Exothermic reactions involving organic peroxides carry a high potential hazard and must be considered with care. A safe handling requires, among others, the assessment of thermal …
Number of citations: 16 www.sciencedirect.com
A Kuznicki, GR Lorzing, ED Bloch - Chemical Communications, 2021 - pubs.rsc.org
Metal–organic frameworks (MOFs) of the MIL series of materials have been widely studied as a result of their high tunability and the diversity of structure types that exist for these …
Number of citations: 10 pubs.rsc.org

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